2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-3-2-4-14(11-13)12-16(21)19-15-5-8-20(9-6-15)17-18-7-10-22-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBNCGPIAWJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling reactions: The final step involves coupling the thiazole and piperidine rings with the methylphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Substituent Diversity: The target compound incorporates a piperidine-thiazole system, which may enhance solubility or receptor-binding flexibility compared to purely aromatic systems (e.g., ’s sulfinyl-thiazole derivative) . Electron-Withdrawing Groups: ’s compound features bromine and chlorine, which could increase molecular polarity and reactivity, while ’s nitro group may enhance electrophilic character .
Synthetic Efficiency: The 90% yield reported for ’s compound highlights the feasibility of introducing nitro and alkylamino groups via optimized routes . This contrasts with the target compound, where the piperidine-thiazole linkage might require multi-step synthesis.
Crystallographic and Validation Insights
Structural characterization of these compounds likely employs SHELX programs (e.g., SHELXL for refinement and SHELXS for solution), as these tools are widely used for small-molecule crystallography . Validation protocols (e.g., PLATON) ensure accuracy in bond lengths, angles, and torsions, critical for comparing substituent effects across derivatives .
Biological Activity
The compound 2-(3-Methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. The thiazole and piperidine moieties in its structure suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 292.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains. A study on thiazole-bearing compounds reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Thiazole Derivative 7b | 0.22 - 0.25 | Highly active against S. aureus |
| Ciprofloxacin | 2.0 | Control for comparison |
Cytotoxicity and Safety Profile
In terms of cytotoxicity, studies have demonstrated that similar thiazole derivatives exhibit low hemolytic activity, with percentages ranging from 3.23% to 15.22% compared to Triton X-100 . This suggests a favorable safety profile for further development.
The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial metabolism. For example, some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
Case Study: Antibacterial Efficacy
A study focusing on a series of thiazole derivatives highlighted their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their ability to disrupt biofilm formation, which is crucial in treating chronic infections . The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics.
Case Study: Synergistic Effects
Another important aspect of the biological activity of thiazole derivatives is their potential synergistic effects when used in combination with existing antibiotics like ciprofloxacin and ketoconazole. These combinations resulted in lower MICs for the antibiotics, enhancing their efficacy against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
